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Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845 Get Quote

1,1-Diethylcyclopropane is a cycloalkane with the chemical formula C₇H₁₄ and a molecular

weight of 98.19 g/mol .[1] Its structure consists of a cyclopropane ring with two ethyl groups

attached to the same carbon atom. A summary of its key identifiers is provided in Table 1.

Table 1: Identifiers for 1,1-Diethylcyclopropane

Identifier Value

CAS Number 1003-19-6[1][2]

Molecular Formula C₇H₁₄[1][2]

Molecular Weight 98.1861 g/mol [2]

IUPAC Name 1,1-diethylcyclopropane[1]

InChI
InChI=1S/C7H14/c1-3-7(4-2)5-6-7/h3-6H2,1-

2H3[2]

InChIKey VUROAZUCSQPSOK-UHFFFAOYSA-N[2]

SMILES CCC1(CC)CC1[3]

A compilation of the available thermodynamic data for 1,1-diethylcyclopropane is presented

in Table 2. This includes both experimentally determined and computationally estimated values.

Table 2: Thermodynamic Properties of 1,1-Diethylcyclopropane
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Property Value Unit Source/Method

Standard Gibbs Free

Energy of Formation

(ΔfG°)

63.32 kJ/mol
Joback Calculated

Property[3]

Enthalpy of Formation

at Standard

Conditions (Gas,

ΔfH°gas)

-99.77 kJ/mol
Joback Calculated

Property[3]

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

5.72 kJ/mol
Joback Calculated

Property[3]

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

29.94 kJ/mol
Joback Calculated

Property[3]

Ideal Gas Heat

Capacity (Cp,gas)
See Table 3 J/mol·K

Joback Calculated

Property[3]

Ionization Energy (IE) 8.56 ± 0.05 eV NIST[3]

Octanol/Water

Partition Coefficient

(logPoct/wat)

2.587
Crippen Calculated

Property[3]

Water Solubility

(log10WS)
-2.41 mol/l

Crippen Calculated

Property[3]

Table 3: Ideal Gas Heat Capacity (Cp,gas) of 1,1-Diethylcyclopropane (Joback Method)
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Temperature (K) Cp,gas (J/mol·K)

298.15 155.35

400 196.23

500 234.33

600 268.96

700 299.71

800 326.38

900 348.97

1000 367.68

Methodologies for Property Determination
The thermodynamic data presented in this guide are derived from both experimental

measurements and computational estimations. This section provides an overview of the

methodologies employed.

Experimental Methodology: Bomb Calorimetry for
Enthalpy of Combustion
The standard enthalpy of formation of organic compounds is often determined indirectly from

the enthalpy of combustion, which is measured experimentally using a bomb calorimeter. While

a specific experimental protocol for 1,1-diethylcyclopropane is not readily available in the

literature, the following represents a detailed, generalized procedure for determining the

enthalpy of combustion of a volatile organic liquid like 1,1-diethylcyclopropane.

Experimental Protocol: Bomb Calorimetry

Sample Preparation:

A precise mass (typically 0.5 - 1.0 g) of high-purity 1,1-diethylcyclopropane is weighed

into a sample crucible.
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Due to its volatility, the sample may be encapsulated in a gelatin capsule of known mass

and heat of combustion.

A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to

the electrodes of the bomb head, with the wire positioned to be in contact with the sample.

Bomb Assembly and Pressurization:

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure

that the water formed during combustion is in the liquid state.

The bomb head is securely sealed to the bomb vessel.

The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and

then filled with high-purity oxygen to a pressure of approximately 30 atm.

Calorimeter Setup:

The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of

water.

The calorimeter is assembled with a stirrer and a high-precision thermometer (e.g., a

Beckmann thermometer or a digital thermometer with a resolution of at least 0.001 °C).

The entire assembly is placed in an insulating jacket to minimize heat exchange with the

surroundings.

Combustion and Temperature Measurement:

The stirrer is started to ensure a uniform temperature throughout the water in the bucket.

The initial temperature of the calorimeter is recorded at regular intervals (e.g., every 30

seconds) for a period of time to establish a stable baseline.

The sample is ignited by passing an electric current through the fuse wire.

The temperature is continuously recorded at short intervals as it rises rapidly after ignition

and then begins to cool.
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Data Analysis:

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with

the surroundings using methods such as the Regnault-Pfaundler or Dickinson method.

The heat capacity of the calorimeter system (C_cal) is determined in separate

experiments using a standard substance with a known heat of combustion, such as

benzoic acid.

The total heat released during the combustion (q_total) is calculated using the equation:

q_total = C_cal * ΔT.

Corrections are made for the heat of combustion of the fuse wire and any auxiliary

materials (e.g., the gelatin capsule).

The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat

release and the mass of the sample.

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the

relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of

moles of gas in the combustion reaction.

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the

standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Below is a diagram illustrating the general workflow for determining the enthalpy of formation

using bomb calorimetry.
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Sample and Calorimeter Preparation

Combustion and Data Acquisition

Data Analysis and Calculation

Sample Preparation:
- Weigh 1,1-diethylcyclopropane

- Encapsulate if volatile
- Attach fuse wire

Bomb Assembly:
- Add water to bomb
- Seal bomb head
- Purge with O₂

- Pressurize to ~30 atm

Calorimeter Setup:
- Place bomb in water-filled bucket

- Assemble with stirrer and thermometer

Temperature Equilibration:
- Start stirrer

- Record initial temperature baseline

Ignition:
- Pass current through fuse wire

Temperature Measurement:
- Record temperature rise and subsequent cooling

Calculate Corrected Temperature Rise (ΔT)

Calculate Total Heat Released (q_total)
(Requires pre-determined C_cal)

Calculate Standard Internal Energy of Combustion (ΔcU°)

Calculate Standard Enthalpy of Combustion (ΔcH°)

Calculate Standard Enthalpy of Formation (ΔfH°)
(Using Hess's Law)

Click to download full resolution via product page

Workflow for Enthalpy of Formation Determination via Bomb Calorimetry.
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Computational Methodologies
The Joback method is a group contribution method used for the estimation of various

thermodynamic properties of pure components based on their molecular structure. The

molecule is broken down into functional groups, and the contribution of each group to a specific

property is summed. For 1,1-diethylcyclopropane, the relevant groups would be those

constituting the cyclopropane ring and the ethyl substituents. This method was used to

calculate the standard Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion,

enthalpy of vaporization, and the ideal gas heat capacity presented in this guide. It is a widely

used estimation technique, particularly when experimental data is unavailable.

The Crippen method is another group contribution approach, specifically for the estimation of

the octanol-water partition coefficient (logP) and molar refractivity. Similar to the Joback

method, it involves dissecting the molecule into its constituent atoms and their bonding

environments and summing the contributions of each fragment. This method was employed to

determine the logP and water solubility values for 1,1-diethylcyclopropane.

Conclusion
This technical guide has summarized the key thermodynamic properties of 1,1-
diethylcyclopropane, presenting both experimental and calculated data in a structured format.

Detailed methodologies for the experimental determination of the enthalpy of formation via

bomb calorimetry and for the computational estimation of various properties have been

provided. The included workflow diagram offers a clear visual representation of the

experimental process. This compilation of data and methodologies is intended to be a valuable

asset for researchers and professionals requiring a thorough understanding of the

thermodynamic behavior of 1,1-diethylcyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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